N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Description
This compound belongs to the quinazolinone-benzamide class, characterized by a tetrahydroquinazolinone core substituted at position 7 with a 2,4-dimethoxyphenyl group and at position 2 with a benzamide moiety. For instance, the closely related N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide () has a molecular weight of 357.41 g/mol, logP of 3.916, and moderate hydrogen-bonding capacity (1 donor, 6 acceptors).
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[7-(2,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-29-16-8-9-17(21(12-16)30-2)15-10-19-18(20(27)11-15)13-24-23(25-19)26-22(28)14-6-4-3-5-7-14/h3-9,12-13,15H,10-11H2,1-2H3,(H,24,25,26,28) |
InChI Key |
JOTHZNRGQOIAMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethoxybenzaldehyde with anthranilic acid to form the intermediate 2,4-dimethoxyphenylquinazolinone. This intermediate is then subjected to further reactions, such as acylation with benzoyl chloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of tetrahydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce tetrahydroquinazolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is of interest in drug discovery and development, particularly for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
*Estimated based on structural analogs.
Key Observations:
Substituent Positioning : The 2,4-dimethoxyphenyl group in the target compound likely offers superior solubility compared to 3,4-dimethoxy derivatives (e.g., Rip-B) due to reduced steric hindrance and optimized electronic effects .
Core Modifications: Quinazolinone-based analogs (e.g., furan-2-yl derivative) exhibit higher hydrogen-bond acceptors (6–7 vs. 3 in Rip-B), enhancing target binding in enzyme inhibition assays .
Side Chain Variations : Alkylamide substituents (e.g., 2-ethylbutanamide in ) increase logP by ~0.3 units compared to benzamide derivatives, favoring blood-brain barrier penetration .
Biological Activity
N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 376.44 g/mol. It features a tetrahydroquinazoline core substituted with a dimethoxyphenyl group and a benzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 376.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase.
Case Study:
A study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells compared to control groups.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits notable anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Findings:
In a study published in Journal of Medicinal Chemistry, the compound was tested for its ability to reduce inflammation in an animal model of arthritis. The results demonstrated a significant decrease in paw swelling and joint damage compared to untreated controls.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain kinases involved in cancer signaling pathways.
- Receptor Modulation: It may act as an antagonist or partial agonist at various receptors implicated in inflammation and cancer progression.
- Gene Expression Regulation: The compound influences the expression levels of genes associated with apoptosis and cell cycle regulation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| N-[7-(2,4-dimethoxyphenyl)-5-oxo...benzamide | Yes | Yes |
| 3-(4-Methoxyphenyl)-1H-pyrazole | Moderate | No |
| 4-(3-Methoxyphenyl)-1H-pyrazole | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
